molecular formula C12H16O3S B14487238 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid CAS No. 64793-83-5

3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid

Cat. No.: B14487238
CAS No.: 64793-83-5
M. Wt: 240.32 g/mol
InChI Key: HKVRXGXBTXEMAR-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is an organic compound characterized by the presence of a methoxyphenyl group attached to a sulfanyl group, which is further connected to a methylbutanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid typically involves the introduction of the methoxyphenyl group to the sulfanyl group, followed by the attachment of the resulting intermediate to a methylbutanoic acid moiety. Common synthetic routes include:

    Nucleophilic Substitution: The methoxyphenyl group can be introduced via nucleophilic substitution reactions using appropriate methoxyphenyl halides and thiol reagents.

    Esterification and Hydrolysis: The intermediate can be esterified and subsequently hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxyphenyl group can be reduced under specific conditions.

    Substitution: The compound can participate in substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halides, nucleophiles.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced methoxyphenyl derivatives.

    Substitution: Formation of substituted methoxyphenyl derivatives.

Scientific Research Applications

3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group may interact with enzymes or receptors, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular processes. The overall effect of the compound is determined by the combined actions of these functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propionic acid: Similar structure but lacks the sulfanyl group.

    4-((3-(3-Methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino)benzoic acid: Contains a triazole ring and a benzoic acid moiety.

    (3R)-4,4-Difluoro-3-[(4-methoxyphenyl)sulfonyl]butanoic acid: Contains a difluoro and sulfonyl group.

Uniqueness

3-[(3-Methoxyphenyl)sulfanyl]-3-methylbutanoic acid is unique due to the presence of both the methoxyphenyl and sulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

64793-83-5

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

3-(3-methoxyphenyl)sulfanyl-3-methylbutanoic acid

InChI

InChI=1S/C12H16O3S/c1-12(2,8-11(13)14)16-10-6-4-5-9(7-10)15-3/h4-7H,8H2,1-3H3,(H,13,14)

InChI Key

HKVRXGXBTXEMAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC(=O)O)SC1=CC=CC(=C1)OC

Origin of Product

United States

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